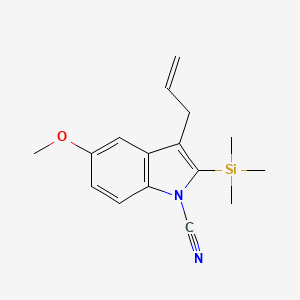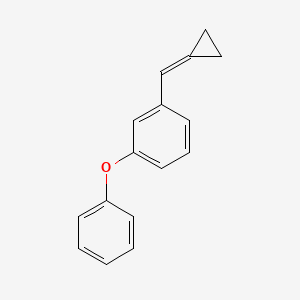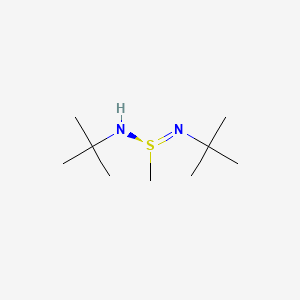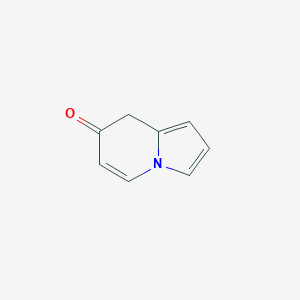![molecular formula C14H7F3N2O B14242920 Pyridine, 2-[2-(2,3,6-trifluorophenyl)-4-oxazolyl]- CAS No. 502422-50-6](/img/structure/B14242920.png)
Pyridine, 2-[2-(2,3,6-trifluorophenyl)-4-oxazolyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-[2-(2,3,6-trifluorophenyl)-4-oxazolyl]-: is a heterocyclic aromatic organic compound It features a pyridine ring substituted with an oxazole ring, which in turn is substituted with a 2,3,6-trifluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[2-(2,3,6-trifluorophenyl)-4-oxazolyl]- typically involves the formation of the oxazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of an appropriate precursor, such as a 2,3,6-trifluorophenyl-substituted amino alcohol, under acidic or basic conditions to form the oxazole ring. This intermediate is then coupled with a pyridine derivative through various coupling reactions, such as Suzuki-Miyaura coupling .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 2-[2-(2,3,6-trifluorophenyl)-4-oxazolyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine or oxazole rings.
Substitution: The trifluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Pyridine, 2-[2-(2,3,6-trifluorophenyl)-4-oxazolyl]- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluorophenyl group is known to enhance the metabolic stability and bioavailability of drug candidates, while the oxazole ring can interact with biological targets, making it a valuable scaffold for drug design .
Industry: In the industrial sector, Pyridine, 2-[2-(2,3,6-trifluorophenyl)-4-oxazolyl]- is used in the development of advanced materials, such as polymers and coatings, due to its unique electronic and structural properties.
Wirkmechanismus
The mechanism of action of Pyridine, 2-[2-(2,3,6-trifluorophenyl)-4-oxazolyl]- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluorophenyl group can enhance binding affinity and selectivity, while the oxazole ring can participate in hydrogen bonding and other interactions with the target .
Vergleich Mit ähnlichen Verbindungen
2,3,6-Trifluoropyridine: Similar in structure but lacks the oxazole ring.
2,4,6-Trifluorophenylpyridine: Contains a trifluorophenyl group but differs in the position of fluorine atoms.
2-(2,3,6-Trifluorophenyl)-4-oxazole: Similar but lacks the pyridine ring.
Uniqueness: Pyridine, 2-[2-(2,3,6-trifluorophenyl)-4-oxazolyl]- is unique due to the combination of the trifluorophenyl group, oxazole ring, and pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in drug design and materials science .
Eigenschaften
CAS-Nummer |
502422-50-6 |
|---|---|
Molekularformel |
C14H7F3N2O |
Molekulargewicht |
276.21 g/mol |
IUPAC-Name |
4-pyridin-2-yl-2-(2,3,6-trifluorophenyl)-1,3-oxazole |
InChI |
InChI=1S/C14H7F3N2O/c15-8-4-5-9(16)13(17)12(8)14-19-11(7-20-14)10-3-1-2-6-18-10/h1-7H |
InChI-Schlüssel |
FPYLVHWPDOYNOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=COC(=N2)C3=C(C=CC(=C3F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3'-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14242844.png)
![2-({(3-Chloro-2-hydroxypropyl)[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14242845.png)




![Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate](/img/structure/B14242878.png)
![1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one](/img/structure/B14242879.png)
![4-Chloro-6-[(4-chloroanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one](/img/structure/B14242885.png)




